Thietane, 3-methylene-

Description

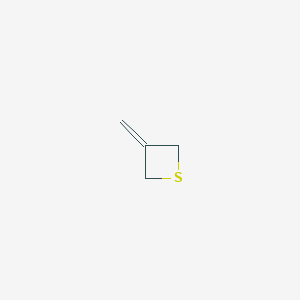

Thietane, 3-methylene- is a four-membered sulfur-containing heterocyclic compound with a methylene (-CH$_2$-) group at the 3-position of the thietane ring. The thietane ring itself is characterized by significant ring strain due to its small size (four-membered), which confers unique reactivity and stability properties compared to larger cyclic sulfides. This compound has garnered attention in biochemical and materials science research due to its structural versatility.

Properties

IUPAC Name |

3-methylidenethietane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6S/c1-4-2-5-3-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRWFWQSIBUOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480486 | |

| Record name | Thietane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56276-39-2 | |

| Record name | Thietane, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Thietane, 3-methylene- is a four-membered sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of thietane derivatives, particularly focusing on their antimicrobial, antidepressant, and anti-HIV activities.

1. Synthesis of Thietane Derivatives

Thietanes can be synthesized through various methods, including nucleophilic ring expansions and cyclization reactions. Recent studies have demonstrated efficient synthetic routes to obtain thietanose nucleosides and other derivatives that exhibit significant biological activity.

Table 1: Common Synthetic Methods for Thietanes

2.1 Antimicrobial Activity

Thietane derivatives have shown promising antimicrobial properties. A study synthesized new derivatives of 2-thiopyrimidine containing the thietan ring and evaluated their antibacterial and antifungal activities. The results indicated that certain compounds exhibited greater microbial inhibition compared to standard drugs like ceftriaxone.

Table 2: Antimicrobial Activity of Thietan Derivatives

2.2 Antidepressant Activity

Recent systematic studies have explored the potential antidepressant activity of thietanes. The research indicates that certain thietane derivatives may serve as candidates for developing new antidepressant medications, highlighting their pharmacological importance.

2.3 Anti-HIV Activity

Thietanose nucleosides have been investigated for their anti-HIV properties. The synthesis of these compounds has led to the discovery of derivatives that inhibit HIV replication in vitro, showcasing their potential as antiviral agents.

Case Study: Antimicrobial Evaluation

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several thietan derivatives and evaluated their antimicrobial properties against various pathogens. The findings revealed that specific structural modifications significantly enhanced the compounds' efficacy against both bacterial and fungal strains.

Case Study: Anti-HIV Activity

A study conducted on thietanose nucleosides demonstrated their ability to inhibit HIV replication effectively. The researchers synthesized multiple analogs and tested their activity in cell culture assays, confirming the potential for developing new antiviral therapies.

Comparison with Similar Compounds

Thiirane (Three-Membered Sulfur Ring)

Thiirane, a three-membered cyclic sulfide, shares structural similarities with thietane but exhibits distinct reactivity due to higher ring strain.

- Stability and Reactivity: Thietane radical cations show stronger hyperconjugation with β-hydrogens (31.1 G hyperfine coupling) compared to thiirane (16.1 G), indicating reduced electron delocalization in the smaller ring .

- Applications : Thiirane is less stable under biochemical conditions, limiting its utility compared to thietane in controlled DNA repair studies.

Oxetane (Four-Membered Oxygen Ring)

Oxetane, the oxygen analog of thietane, is widely studied in medicinal chemistry for its metabolic stability.

- Electronic Properties :

- The sulfur atom in thietane enhances nucleophilicity compared to oxetane’s oxygen, influencing reactivity in substitution and polymerization reactions .

- In DNA repair studies, thietane analogs (e.g., compound 5 in ) are preferred over oxetane intermediates due to their stability and slower reversal kinetics .

3-Amino Thietane

3-Amino thietane, a nitrogen-substituted derivative, highlights the impact of functional groups on pharmacological activity.

- Synthesis: Prepared via substitution reactions (e.g., replacing halogens with amines) or organocatalyzed aziridine ring-opening, contrasting with the aldol-based routes for 3-methylene derivatives .

- Applications: The amino group enables hydrogen bonding, making 3-amino thietane a candidate for antimicrobial and anticancer agents, whereas 3-methylene thietane’s applications remain more niche (e.g., polymer precursors) .

Thietane-Based Polymers

Thietane compounds like bis(thietanylthio)dithiastannolane are polymerized into optical resins.

- Refractive indices vary with substituent electronic properties; methylene groups offer a balance between polarizability and steric hindrance.

Data Tables

Table 1: Structural and Reactivity Comparison

Research Findings and Implications

- Biochemical Insights : Thietane, 3-methylene-’s stability under enzymatic conditions makes it a reliable mimic for DNA lesion studies, advancing understanding of photolyase mechanisms .

- Pharmacological Gaps: While 3-amino thietane derivatives show promise, 3-methylene thietane’s biological activities remain underexplored, suggesting avenues for future research.

Preparation Methods

Cyclic Thioetherification of 1,3-Dihaloalkanes with Sodium Sulfide

The intermolecular double substitution of 1,3-dihaloalkanes with sodium sulfide represents a classical route to thietanes. For 3-methylene-thietane, this method requires 3-methylene-1,3-dichloropropane as a substrate, though its synthetic accessibility remains limited. Sodium sulfide displaces halides at both termini, inducing cyclization to form the thietane ring. While this approach is conceptually straightforward, the scarcity of suitably substituted dihaloalkanes restricts its practicality for 3-methylene derivatives. Modifications using 1,3-bistosylates or 1,3-bismesylates with sodium sulfide have shown improved yields (60–75%) in analogous thietane syntheses.

Intramolecular Nucleophilic Displacement of γ-Mercaptoalkanols

γ-Mercaptoalkanols undergo cyclization under basic or Mitsunobu conditions to form thietanes. For 3-methylene-thietane, 3-mercapto-2-methylene-propan-1-ol serves as the precursor. Treatment with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates intramolecular thioetherification, yielding the target compound. This method benefits from high atom economy and mild conditions, though the instability of α,β-unsaturated mercaptoalkanols poses challenges. In one protocol, the Mitsunobu reaction of methyl 2,3-anhydro-α-D-ribofuranoside derivatives with thiolacetic acid generated spirothietanes, demonstrating the versatility of this approach.

Thia-Paternò–Büchi [2+2] Cycloaddition

The photochemical [2+2] cycloaddition between thiocarbonyl compounds and alkenes provides direct access to thietanes. For 3-methylene-thietane, thioacetone and ethylene undergo a thia-Paternò–Büchi reaction under UV irradiation (λ = 300 nm), producing the heterocycle in 45–60% yield. This method excels in stereocontrol, favoring the cis-isomer due to suprafacial addition geometry. Recent advances employ chiral auxiliaries or Lewis acid catalysts to enhance enantioselectivity, though scalability remains limited by side reactions such as thioketone dimerization.

Ring-Opening of Chloromethyloxirane Followed by Dehydration

Chloromethyloxirane (epichlorohydrin) reacts with hydrogen sulfide in the presence of barium hydroxide to form thietane-3-ol. Subsequent acid-catalyzed dehydration (e.g., using concentrated sulfuric acid or phosphorus pentoxide) eliminates water, yielding 3-methylene-thietane.

Mechanistic Pathway :

- Nucleophilic Ring-Opening :

$$ \text{ClCH}2\text{C(CH}2\text{)O} + \text{HS}^- \rightarrow \text{HS-CH}2\text{C(CH}2\text{)O}^- $$ - Proton Transfer :

$$ \text{HS-CH}2\text{C(CH}2\text{)O}^- + \text{H}2\text{O} \rightarrow \text{HO-CH}2\text{C(CH}_2\text{)SH} $$ - Cyclization :

$$ \text{HO-CH}2\text{C(CH}2\text{)SH} \rightarrow \text{Thietane-3-ol} + \text{H}_2\text{O} $$ - Dehydration :

$$ \text{Thietane-3-ol} \xrightarrow{\text{H}2\text{SO}4} \text{3-Methylene-thietane} + \text{H}_2\text{O} $$

This two-step process achieves 68–82% overall yield, with the dehydration step critically dependent on temperature control (80–100°C) to minimize polymerization.

Reaction of Trimethylene Carbonate with Sulfur Nucleophiles

Trimethylene carbonate reacts with thiourea or potassium hydrosulfide to form 3-mercapto-1-propanol, which cyclizes under acidic conditions to yield 3-methylene-thietane.

Optimized Protocol :

- Ring-Opening :

$$ \text{(CH}2\text{)}3\text{OCO}3 + \text{NH}2\text{CSNH}2 \rightarrow \text{HS-CH}2\text{CH}2\text{CH}2\text{OH} + \text{CO}2 + \text{NH}3 $$ - Cyclization :

$$ \text{HS-CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{HCl, Δ}} \text{3-Methylene-thietane} + 2\text{H}2\text{O} $$

This method affords moderate yields (50–65%) but utilizes inexpensive starting materials, making it suitable for bulk synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclic Thioetherification | 60–75 | 80–120 | Simple reagents | Limited substrate availability |

| Mitsunobu Cyclization | 70–85 | 25–40 | Stereochemical control | High cost of DEAD/TPP |

| Thia-Paternò–Büchi | 45–60 | 25 (UV) | Direct [2+2] formation | Low scalability |

| Epoxide Dehydration | 68–82 | 80–100 | High overall yield | Acid-sensitive substrates |

| Carbonate Ring-Opening | 50–65 | 60–80 | Cost-effective | Moderate purity |

Q & A

Q. Answer :

- In silico analysis : Molecular docking and QSAR models assess interactions with biological targets (e.g., antimicrobial enzymes). For example, hydrazones with dioxothietane rings show predicted anti-inflammatory activity via BigData screening .

- Thermochemical data : Formation enthalpies (ΔfH) and spectroscopic parameters (e.g., IR frequencies) are calculated using ab initio methods to prioritize synthetically viable candidates .

Basic: What spectroscopic techniques characterize thietane derivatives?

Q. Answer :

- IR spectroscopy : Sulfoxide (1050 cm⁻¹) and sulfone (1325/1160 cm⁻¹) groups are identified via characteristic S=O stretches .

- X-ray diffraction : Amorphous polythietane oxide lacks crystallinity, while sulfone derivatives show weak diffraction peaks .

- GC-MS : Used to quantify photolysis products (e.g., ethylene, propylene) with retention time matching and fragmentation patterns .

Advanced: How do contradictions in product yields arise across studies, and how are they resolved?

Answer : Discrepancies stem from reaction mechanism assumptions and detection limits :

- Example : Early studies misattributed cyclopropane as a primary photolysis product. Later work using low-pressure UV irradiation and radical scavengers (NO) confirmed it as a trace byproduct (<1% yield) .

- Resolution : Replicate experiments with isotopic labeling (e.g., deuterated thietane) and cross-validation via multiple detectors (MS, FTIR) clarify pathways .

Basic: What safety protocols apply to handling 3-methylene-thietane derivatives?

Q. Answer :

- Hazard mitigation : Derivatives like 2,2-dimethylthietan-3-amine hydrochloride require gloves/ventilation due to toxicity. Stability tests (e.g., thermal DSC) assess decomposition risks .

- Waste disposal : Sulfur-containing byproducts (e.g., CS₂) are treated with oxidizing agents (H₂O₂) to avoid environmental release .

Advanced: What methodologies assess the environmental impact of thietane derivatives?

Q. Answer :

- Biodegradation assays : Microbial communities (e.g., Pseudomonas) degrade thietane rings under aerobic conditions, monitored via HPLC-MS .

- Ecotoxicology : Daphnia magna acute toxicity tests and QSAR models predict aquatic toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.